molecular formula C12H9N3OS B8374967 2-Amino-5-(4-cyanophenyl)-3-thiophenecarboxamide

2-Amino-5-(4-cyanophenyl)-3-thiophenecarboxamide

Cat. No.: B8374967
M. Wt: 243.29 g/mol
InChI Key: DYNCDVZYZWIVST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5-(4-cyanophenyl)-3-thiophenecarboxamide is a useful research compound. Its molecular formula is C12H9N3OS and its molecular weight is 243.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H9N3OS

Molecular Weight

243.29 g/mol

IUPAC Name

2-amino-5-(4-cyanophenyl)thiophene-3-carboxamide

InChI

InChI=1S/C12H9N3OS/c13-6-7-1-3-8(4-2-7)10-5-9(11(14)16)12(15)17-10/h1-5H,15H2,(H2,14,16)

InChI Key

DYNCDVZYZWIVST-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CC(=C(S2)N)C(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Acetylamino-3-cyano-5-(4-cyanophenyl)thiophene (470 mg) was heated at reflux in ethanol (15 ml) and concentrated sulphuric acid (1.5 ml) for 2.5 h. The reaction mixture was cooled and concentrated under reduced pressure. The residue was basified with 2N sodium hydroxide, with cooling, and the product was filtered off and dried (360 mg).
Name
2-Acetylamino-3-cyano-5-(4-cyanophenyl)thiophene
Quantity
470 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three

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